molecular formula C7H10ClN3 B2489243 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine CAS No. 162272-59-5

4-Chloro-5-ethyl-6-methylpyrimidin-2-amine

Cat. No.: B2489243
CAS No.: 162272-59-5
M. Wt: 171.63
InChI Key: PYPBCCFJYPGJBA-UHFFFAOYSA-N
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Description

4-Chloro-5-ethyl-6-methylpyrimidin-2-amine is an organic chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of chlorine, ethyl, and methyl groups at positions 4, 5, and 6 respectively, makes this compound unique and of interest in various scientific fields.

Preparation Methods

The synthesis of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine typically involves the following steps:

    Synthetic Routes: One common method involves the reaction of 4-chloro-6-methylpyrimidine with ethylamine under controlled conditions.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 100-150°C) and may require a solvent such as ethanol or methanol to dissolve the reactants.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Chloro-5-ethyl-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides.

    Major Products: The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

4-Chloro-5-ethyl-6-methylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in DNA synthesis and repair, due to its structural similarity to nucleotides.

Comparison with Similar Compounds

4-Chloro-5-ethyl-6-methylpyrimidin-2-amine can be compared with other pyrimidine derivatives:

    Similar Compounds: Compounds such as 4-chloro-6-ethyl-5-methylpyrimidin-2-amine and 4-chloro-5-methyl-6-ethylpyrimidin-2-amine share similar structures but differ in the position of substituents.

    Uniqueness: The specific arrangement of chlorine, ethyl, and methyl groups in this compound imparts unique chemical and biological properties, making it distinct from other pyrimidine derivatives.

Properties

IUPAC Name

4-chloro-5-ethyl-6-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-3-5-4(2)10-7(9)11-6(5)8/h3H2,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPBCCFJYPGJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323016
Record name 4-chloro-5-ethyl-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809646
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

162272-59-5
Record name 4-chloro-5-ethyl-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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